Cas no 4915-97-3 (ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)

エチル1-フェニル-1H-1,2,3-トリアゾール-4-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。1,2,3-トリアゾール骨格を有し、エステル基と芳香族基が結合した特徴的な構造を持ちます。この化合物は高い反応性を示し、医薬品や農薬、機能性材料の合成において有用なビルディングブロックとして機能します。特に、クリックケミストリー反応との相性が良く、効率的な分子修飾が可能です。結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的生産まで幅広く応用されています。

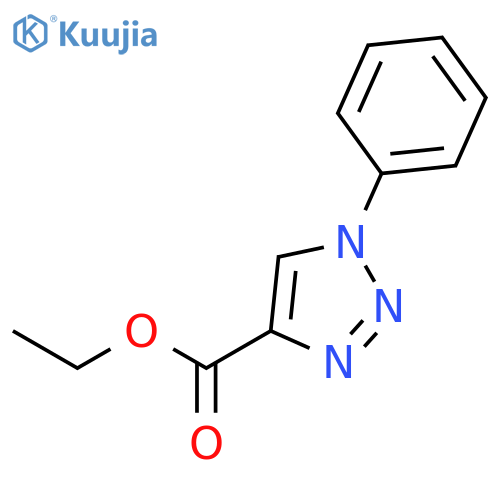

4915-97-3 structure

商品名:ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

CAS番号:4915-97-3

MF:C11H11N3O2

メガワット:217.223942041397

MDL:MFCD01836533

CID:4003843

PubChem ID:5270623

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-4-carboxylic acid, 1-phenyl-, ethyl ester

- ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

- 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester

- SY333288

- ethyl 1-phenyltriazole-4-carboxylate

- DBGFDOPIMFLRJU-UHFFFAOYSA-N

- SCHEMBL72211

- F2157-0797

- Z380059634

- AKOS040694741

- 1-phenyl-1h-[1,2,3] triazole-4-carboxylic acid ethyl ester

- 4915-97-3

- D86280

- MFCD01836533

- WS-00707

- ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

-

- MDL: MFCD01836533

- インチ: InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

- InChIKey: DBGFDOPIMFLRJU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)c1cn(nn1)-c1ccccc1

計算された属性

- せいみつぶんしりょう: 217.085126602g/mol

- どういたいしつりょう: 217.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM469252-250mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95%+ | 250mg |

$252 | 2024-07-16 | |

| eNovation Chemicals LLC | Y1236723-250mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95% | 250mg |

$285 | 2024-06-05 | |

| Life Chemicals | F2157-0797-1g |

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate |

4915-97-3 | 95%+ | 1g |

$956.0 | 2023-09-06 | |

| Life Chemicals | F2157-0797-10g |

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate |

4915-97-3 | 95%+ | 10g |

$4015.0 | 2023-09-06 | |

| AstaTech | D86280-0.1/G |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95% | 0.1g |

$183 | 2023-09-19 | |

| A2B Chem LLC | BA01447-100mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95% | 100mg |

$160.00 | 2024-04-19 | |

| A2B Chem LLC | BA01447-250mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95% | 250mg |

$260.00 | 2024-04-19 | |

| A2B Chem LLC | BA01447-1g |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95% | 1g |

$510.00 | 2024-04-19 | |

| A2B Chem LLC | BA01447-3mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95 | 3mg |

$105.00 | 2024-04-19 | |

| A2B Chem LLC | BA01447-10mg |

ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |

4915-97-3 | 95 | 10mg |

$135.00 | 2024-04-19 |

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

4915-97-3 (ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬